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molecular formula C13H26O8 B1676793 m-PEG5-CH2COOH CAS No. 16142-03-3

m-PEG5-CH2COOH

Cat. No. B1676793
M. Wt: 310.34 g/mol
InChI Key: WJNNCBSSWKTIHI-UHFFFAOYSA-N
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Patent
US07820693B2

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using pentaethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][C:19]([OH:21])=[O:20].O[CH2:23][C@H:24]1[O:28][C:27](=O)[N:26]([C:30]2[CH:39]=[C:38]3[C:33]([CH:34]=[C:35]([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=4[C:47]([F:50])([F:49])[F:48])[NH:36][C:37]3=[O:40])=[CH:32][CH:31]=2)[CH2:25]1.C[O:52]CCOCCOCCOCCOCCO>>[O:52]=[C:18]([O:17][CH2:16][CH:15]([CH2:23][C@@H:24]1[O:28][CH2:27][N:26]([C:30]2[CH:39]=[C:38]3[C:33]([CH:34]=[C:35]([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=4[C:47]([F:48])([F:50])[F:49])[NH:36][C:37]3=[O:40])=[CH:32][CH:31]=2)[CH2:25]1)[O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])[C:19]([O-:21])=[O:20].[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOCCOCC(=O)O
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)[O-])OCC(OCCOCCOCCOCCOC)C[C@H]1CN(CO1)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Name
Type
product
Smiles
COCCOCCOCCOCCOCCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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